2-chloro-4-methyl-N-(3-nitrophenyl)benzamide
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Overview
Description
2-chloro-4-methyl-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the second position, a methyl group at the fourth position, and a nitrophenyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(3-nitrophenyl)benzamide typically involves the reaction of 3-nitroaniline with 2-chloro-4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient solvents, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Formation of 2-chloro-4-methyl-N-(3-aminophenyl)benzamide.
Oxidation: Formation of 2-chloro-4-carboxy-N-(3-nitrophenyl)benzamide.
Scientific Research Applications
2-chloro-4-methyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity, aiding in the design of new bioactive molecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence its reactivity and binding affinity to these targets. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methyl-N-(2-nitrophenyl)benzamide
- 3-chloro-4-methyl-N-(2-nitrophenyl)benzamide
- 2-chloro-4-methyl-N-(4-nitrophenyl)benzamide
Uniqueness
2-chloro-4-methyl-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure can lead to different interactions with biological targets and distinct properties in material applications.
Properties
IUPAC Name |
2-chloro-4-methyl-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-6-12(13(15)7-9)14(18)16-10-3-2-4-11(8-10)17(19)20/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWGCDFMCRERRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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